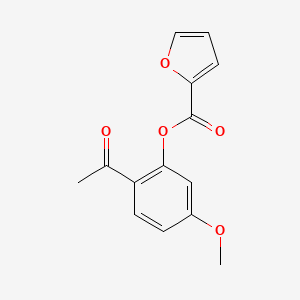

2-acetyl-5-methoxyphenyl 2-furoate

Description

Contextualization of Furoate Esters and Acetyl Phenyl Derivatives in Organic Synthesis and Medicinal Chemistry

Furoate esters, derived from furoic acid, are a class of compounds that have garnered significant interest in both organic synthesis and medicinal chemistry. nih.govrsc.org Furoic acid itself is readily accessible from renewable resources like furfural. csic.es This has made furoate esters attractive building blocks for creating more complex molecules. rsc.org In medicinal chemistry, the furoate moiety is a key component in several pharmaceutical agents, such as the anti-inflammatory and anti-allergic drugs fluticasone (B1203827) furoate and mometasone (B142194) furoate. nih.govnih.govtapi.com The ester group can influence the drug's activity and how it is metabolized in the body. researchgate.net Some furoate esters have also been investigated for their potential antitumor properties. nih.gov

Similarly, acetyl phenyl derivatives are a cornerstone in the world of organic and medicinal chemistry. eurekaselect.com The acetyl group attached to a phenyl ring is a common feature in many biologically active molecules. These compounds have been shown to possess a wide array of pharmacological activities, including analgesic, anti-inflammatory, antimicrobial, and anticancer effects. eurekaselect.comnih.govnih.gov Acetanilide, a simple acetyl phenyl derivative, was one of the earliest synthetic analgesics. wikipedia.org The versatility of the acetyl phenyl scaffold allows for a wide range of chemical modifications, making it a valuable starting point for the development of new therapeutic agents. archivepp.comnih.gov

The general synthesis of furoate esters often involves the esterification of furoic acid with an appropriate alcohol. researchgate.net This can be achieved through various methods, including classic Fischer esterification or by using activating agents. chemicalbook.comgoogle.com Acetyl phenyl derivatives can be synthesized through methods like the Friedel-Crafts acylation of a substituted benzene (B151609) ring.

Significance of the 2-acetyl-5-methoxyphenyl 2-furoate Scaffold: Current Understanding and Emerging Research Avenues

The true potential of this compound lies in the synergistic combination of its two core components. The methoxy (B1213986) and acetyl groups on the phenyl ring can significantly influence the molecule's electronic properties and its ability to interact with biological targets. The furoate ester portion not only introduces a heterocyclic system with its own unique chemical reactivity but also provides a handle for further chemical transformations.

Given the known biological activities of both furoate esters and acetyl phenyl derivatives, it is reasonable to hypothesize that this compound could exhibit interesting pharmacological properties. Potential areas of investigation include its anticancer, anti-inflammatory, or antimicrobial activities. The specific arrangement of the functional groups on the phenyl ring, along with the furoate ester, creates a unique three-dimensional structure that could lead to novel biological interactions.

From a synthetic perspective, this scaffold could serve as a versatile intermediate for the synthesis of more complex molecules. The acetyl group can be a site for further reactions, and the ester can be hydrolyzed or transformed into other functional groups.

Identification of Knowledge Gaps and Strategic Objectives for Comprehensive Research on this compound

The primary knowledge gap concerning this compound is the lack of direct experimental data on its synthesis, properties, and biological activity. While we can infer potential characteristics based on its constituent parts, dedicated research is needed to validate these hypotheses.

Strategic objectives for future research should include:

Development of an efficient and scalable synthesis for this compound.

Thorough characterization of the compound's physical and chemical properties.

Comprehensive screening of its biological activities, including but not limited to anticancer, anti-inflammatory, and antimicrobial assays.

Investigation of its structure-activity relationships by synthesizing and testing a library of related derivatives.

Exploration of its utility as a building block in organic synthesis.

By addressing these objectives, the scientific community can unlock the full potential of this intriguing molecule and pave the way for new discoveries in chemistry and medicine.

Illustrative Data of Related Compounds

To provide a clearer context for the potential properties of this compound, the following tables present data for representative furoate esters and acetyl phenyl derivatives.

Table 1: Properties of Representative Furoate Esters

| Compound Name | Structure | Molecular Formula | Application/Activity |

| Methyl 2-furoate | C₆H₆O₃ | Flavoring agent, intermediate in synthesis | |

| Fluticasone Furoate | C₂₇H₂₉F₃O₆S | Anti-inflammatory, anti-allergic | |

| Mometasone Furoate | C₂₇H₃₀Cl₂O₆ | Anti-inflammatory, anti-allergic |

Table 2: Properties of Representative Acetyl Phenyl Derivatives

| Compound Name | Structure | Molecular Formula | Application/Activity |

| Acetophenone | C₈H₈O | Fragrance, precursor in synthesis | |

| N-Acetyl-p-aminophenol (Acetaminophen) | C₈H₉NO₂ | Analgesic, antipyretic | |

| Aceclofenac | C₁₆H₁₃Cl₂NO₄ | Anti-inflammatory, analgesic |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-acetyl-5-methoxyphenyl) furan-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O5/c1-9(15)11-6-5-10(17-2)8-13(11)19-14(16)12-4-3-7-18-12/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBXNTWCUGMOQPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)OC)OC(=O)C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 2 Acetyl 5 Methoxyphenyl 2 Furoate

Retrosynthetic Analysis and Precursor Identification for 2-acetyl-5-methoxyphenyl 2-furoate

A retrosynthetic analysis of this compound logically disconnects the molecule at the ester linkage. This primary disconnection points to two key precursors: 2-acetyl-5-methoxyphenol and a derivative of 2-furoic acid. The most straightforward approach involves the formation of the ester bond between the phenolic hydroxyl group of 2-acetyl-5-methoxyphenol and the carboxyl group of 2-furoic acid.

The precursors can be further analyzed retrosynthetically. 2-Acetyl-5-methoxyphenol can be conceptually derived from 3-methoxyphenol (B1666288) through a Friedel-Crafts acylation or a similar electrophilic substitution reaction. The synthesis of 2-furoic acid is well-established and can be achieved through the oxidation of furfural, a bio-based platform chemical. conicet.gov.arorgsyn.org For enhanced reactivity in the esterification step, 2-furoic acid can be converted to a more reactive derivative, such as 2-furoyl chloride. guidechem.comwikipedia.orgprepchem.com

Table 1: Key Precursors for the Synthesis of this compound

| Precursor Name | Chemical Structure | Role in Synthesis |

| 2-acetyl-5-methoxyphenol |  | Phenolic component providing the substituted phenyl acetate (B1210297) moiety. |

| 2-furoic acid |  | Carboxylic acid component providing the furoate moiety. |

| 2-furoyl chloride |  | Activated form of 2-furoic acid for more efficient esterification. guidechem.comwikipedia.org |

Classical and Modern Esterification Approaches to this compound

The formation of the ester linkage in this compound can be achieved through various classical and modern esterification methods.

Direct Condensation and Activating Agents in Furoate Esterification

Fischer-Speier Esterification: This classical method involves the direct reaction of 2-furoic acid with 2-acetyl-5-methoxyphenol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. wikipedia.org The reaction is typically conducted under reflux conditions, often with the removal of water to drive the equilibrium towards the product. wikipedia.org However, the harsh acidic conditions might not be suitable for sensitive substrates.

Steglich Esterification: A milder and more modern approach is the Steglich esterification, which utilizes a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.govresearchgate.net This method is highly efficient for the esterification of a wide range of carboxylic acids and alcohols under neutral and mild conditions. nih.gov A greener variation of this method uses acetonitrile (B52724) as a solvent and can achieve high yields in a short reaction time with mild heating. nih.gov

Mitsunobu Reaction: The Mitsunobu reaction offers another alternative for the synthesis of this compound, particularly if stereochemical inversion of a chiral alcohol were a consideration (though not relevant for the achiral 2-acetyl-5-methoxyphenol). This reaction involves the use of a phosphine, such as triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack by the carboxylate. organic-chemistry.orgnih.gov

Use of Activating Agents: To enhance the electrophilicity of the carboxyl group, 2-furoic acid can be converted to a more reactive acylating agent. The most common of these is 2-furoyl chloride, which can be prepared by treating 2-furoic acid with thionyl chloride (SOCl₂) or oxalyl chloride. guidechem.comwikipedia.orgprepchem.com The resulting 2-furoyl chloride can then react readily with 2-acetyl-5-methoxyphenol, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct.

Palladium-Catalyzed Cross-Coupling Strategies for Substituted Phenyl Acetate Moieties

While direct esterification is the most common route, palladium-catalyzed cross-coupling reactions could offer an alternative, albeit more complex, strategy for constructing the phenyl acetate moiety. One such approach is the Sonogashira coupling, which is a powerful tool for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. organic-chemistry.orgwikipedia.org In a hypothetical multi-step synthesis, a suitably protected 2-iodophenol (B132878) could undergo a Sonogashira coupling with a terminal alkyne, followed by further transformations to introduce the acetyl and methoxy (B1213986) groups, and finally esterification with 2-furoic acid. nih.govresearchgate.netresearchgate.net However, for the specific target molecule, this approach is less direct and likely less efficient than the standard esterification methods.

Green Chemistry Principles and Sustainable Synthesis of this compound

In line with the principles of green chemistry, several sustainable approaches can be considered for the synthesis of this compound.

Use of Renewable Feedstocks: The precursor 2-furoic acid can be derived from furfural, which is produced from lignocellulosic biomass, making this part of the synthesis renewable. conicet.gov.arorgsyn.orgrsc.org

Catalytic Methods: The use of heterogeneous acid catalysts, such as tungstophosphoric acid supported on zirconia, can facilitate the esterification of 2-furoic acid under environmentally benign conditions. conicet.gov.arresearchgate.net These solid acid catalysts can be easily recovered and reused, minimizing waste. researchgate.net

Biocatalysis: Enzymatic catalysis offers a highly selective and green alternative for ester synthesis. jddhs.comjddhs.com Lipases, for instance, can be used to catalyze the esterification of furfuryl alcohol with carboxylic acids in a continuous flow system, demonstrating the potential for biocatalytic production of furoate esters. rsc.org Whole-cell biocatalysts have also been employed for the production of furoic acid itself. frontiersin.orgresearchgate.net

Alternative Solvents: The use of hazardous organic solvents can be minimized or replaced with greener alternatives. For example, ionic liquids have been investigated as both catalysts and solvents for esterification reactions, offering advantages such as low vapor pressure and ease of separation. ajast.netnih.govbit.edu.cn

Optimization of Reaction Conditions for Yield and Selectivity of this compound

The yield and selectivity of the synthesis of this compound are highly dependent on the chosen synthetic route and the optimization of reaction parameters.

Solvent Effects and Temperature Dependence in Ester Formation

Solvent Effects: The choice of solvent can significantly influence the rate and equilibrium of the esterification reaction. For Fischer-Speier esterification, non-polar solvents that allow for azeotropic removal of water, such as toluene, are often employed to drive the reaction to completion. wikipedia.org In other methods, the solvent's polarity can play a crucial role. For instance, in some palladium-catalyzed reactions, more polar solvents can promote desired cyclization steps. nih.gov The use of greener solvents like acetonitrile has been shown to be effective in Steglich esterifications. nih.gov

Temperature Dependence: The reaction temperature is a critical parameter that needs to be optimized for each specific esterification method. In general, higher temperatures increase the reaction rate, but can also lead to side reactions and decomposition of reactants or products, particularly for thermally sensitive compounds. researchgate.nethovione.com For instance, in the esterification of 2-furoic acid with n-butanol using a solid acid catalyst, increasing the temperature from 110 °C to 125 °C significantly increased the conversion. conicet.gov.ar However, for other systems, such as the synthesis of medium-chain glycerides, an optimal temperature was observed, beyond which the yield decreased. researchgate.net Therefore, a careful study of the temperature profile is necessary to maximize the yield of this compound while minimizing the formation of impurities.

Table 2: Investigated Parameters in the Esterification of 2-Furoic Acid

| Parameter | Observation | Reference |

| Catalyst Loading | The amount of catalyst can significantly affect the reaction rate. | conicet.gov.ar |

| Molar Ratio of Reactants | An excess of one reactant, typically the alcohol, can shift the equilibrium towards the ester product. | conicet.gov.ar |

| Temperature | Generally, higher temperatures increase conversion, but an optimum may exist to avoid side reactions. | conicet.gov.arresearchgate.net |

| Reaction Time | Sufficient time is required to reach equilibrium or maximum conversion. | conicet.gov.ar |

By carefully considering these synthetic strategies and optimizing the reaction conditions, this compound can be synthesized efficiently and potentially through sustainable routes.

Catalytic Systems for Efficient Synthesis (e.g., Brønsted, Lewis Acids, Organocatalysis)

While direct catalytic synthesis of the title compound is not extensively documented, several catalytic systems are commonly employed for the esterification of phenols and carboxylic acids, which could be adapted for this purpose.

Fischer-Speier Esterification: This classic method involves the reaction of a carboxylic acid and an alcohol in the presence of a strong Brønsted acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. scienceready.com.au The reaction is driven to completion by removing the water formed during the reaction, often through azeotropic distillation. scienceready.com.au However, the direct esterification of phenols can be less efficient than with aliphatic alcohols.

Acid Chloride or Anhydride (B1165640) Method: A more reactive approach involves the conversion of 2-furoic acid to its more electrophilic acid chloride or anhydride derivative. 2-furoyl chloride can be synthesized from 2-furoic acid and a chlorinating agent like thionyl chloride. The subsequent reaction of 2-furoyl chloride with 2-hydroxy-4-methoxyacetophenone, often in the presence of a base like pyridine or triethylamine to neutralize the HCl byproduct, would yield the desired ester. This method typically proceeds under milder conditions and gives higher yields compared to direct esterification.

Carbodiimide-Mediated Coupling: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to facilitate the esterification. nih.govrsc.org These reagents activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the phenolic hydroxyl group. This method is often used in peptide synthesis but is also effective for the formation of esters under mild conditions. nih.govrsc.org

Lewis Acid Catalysis: Lewis acids such as scandium(III) triflate have been shown to be effective catalysts for the acylation of phenols with acetic anhydride. oc-praktikum.de This suggests that a similar system could potentially be employed for the reaction between 2-hydroxy-4-methoxyacetophenone and 2-furoic anhydride.

| Catalytic System | Description | Potential Applicability |

| Brønsted Acids (e.g., H₂SO₄) | Catalyzes the direct esterification of a carboxylic acid and an alcohol. scienceready.com.au | Potentially applicable, but may require forcing conditions for a phenolic substrate. |

| Acid Chloride/Anhydride Formation | Converts the carboxylic acid to a more reactive form prior to reaction with the phenol. | A highly plausible and efficient method for the synthesis of the target ester. |

| Carbodiimides (e.g., DCC, EDC) | Activates the carboxylic acid for nucleophilic attack by the phenol. nih.govrsc.org | A mild and effective method, suitable for small-scale synthesis. |

| Lewis Acids (e.g., Sc(OTf)₃) | Can catalyze the acylation of phenols. oc-praktikum.de | Potentially applicable, especially with the use of 2-furoic anhydride. |

Purification and Isolation Techniques for High-Purity this compound

The purification of the synthesized this compound is crucial to remove unreacted starting materials, catalysts, and byproducts. A combination of the following techniques would likely be employed to achieve a high-purity sample.

Extraction and Washing: Following the reaction, an initial workup would involve partitioning the reaction mixture between an organic solvent and an aqueous solution. A weak base, such as sodium bicarbonate solution, can be used to remove any unreacted 2-furoic acid. scienceready.com.au Subsequent washes with water and brine would remove water-soluble impurities.

Crystallization: As an aromatic ester, this compound is likely to be a solid at room temperature. Crystallization from a suitable solvent or solvent mixture would be an effective method for purification. The choice of solvent would be determined by the solubility of the compound at different temperatures. Aliphatic hydrocarbons like hexane (B92381) or heptane (B126788) could be used to precipitate the product from a more polar solvent in which it is initially dissolved. google.com

Column Chromatography: For highly pure samples or for the separation of closely related impurities, column chromatography is a powerful technique. numberanalytics.comsapub.org A silica (B1680970) gel stationary phase would likely be used, with an eluent system of varying polarity, such as a mixture of hexane and ethyl acetate. The separation is monitored by thin-layer chromatography (TLC) to identify the fractions containing the pure product. oc-praktikum.desapub.org

Distillation: If the compound is a high-boiling liquid or a low-melting solid, vacuum distillation could be a viable purification method. scienceready.com.au This technique separates compounds based on their boiling points, and performing it under reduced pressure allows for distillation at lower temperatures, preventing thermal decomposition.

| Technique | Principle | Application |

| Extraction and Washing | Partitioning between immiscible solvents to remove acidic or water-soluble impurities. scienceready.com.au | Initial workup to remove unreacted acid and catalyst residues. |

| Crystallization | Difference in solubility at different temperatures. google.com | Bulk purification of the solid product. |

| Column Chromatography | Differential adsorption of components onto a stationary phase. numberanalytics.comsapub.org | High-purity separation and removal of structurally similar impurities. |

| Vacuum Distillation | Separation based on boiling points at reduced pressure. scienceready.com.au | Purification of liquid or low-melting solid products. |

Synthetic Modification and Analog Generation from this compound

The structure of this compound offers several sites for chemical modification, allowing for the generation of a library of analogs with potentially diverse properties.

Derivatization at the Furan (B31954) Ring: Substituent Effects and Regioselectivity

The furan ring in this compound is susceptible to electrophilic substitution reactions. The ester group at the 2-position is an electron-withdrawing group, which will direct incoming electrophiles primarily to the 5-position.

Common electrophilic substitution reactions that could be performed on the furan ring include:

Nitration: Introduction of a nitro group, typically using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., bromine, chlorine) using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Friedel-Crafts Acylation/Alkylation: Introduction of an acyl or alkyl group using an acyl chloride/Lewis acid or an alkyl halide/Lewis acid, respectively. However, the furan ring is sensitive to strong acids, so milder conditions would be necessary.

Modifications of the Acetyl Phenyl Moiety: Exploring Electronic and Steric Influences

The acetyl phenyl moiety provides multiple avenues for modification.

Modification of the Acetyl Group: The carbonyl group of the acetyl moiety can undergo a variety of reactions. It can be reduced to a secondary alcohol using reducing agents like sodium borohydride. It can also serve as a handle for the introduction of further complexity through reactions such as the Wittig reaction to form an alkene or condensation reactions to form chalcones. sciforum.net

Modification of the Phenyl Ring: The phenyl ring can undergo electrophilic aromatic substitution. The existing methoxy and acetyl groups will direct incoming electrophiles. The methoxy group is an activating, ortho-para directing group, while the acetyl group is a deactivating, meta-directing group. The positions ortho and meta to the ester linkage are also potential sites for substitution.

Linker Chemistry and Scaffold Diversity in this compound Analogues

The ester linkage itself can be considered a linker between the furan and phenyl moieties. The synthesis of analogs with different linkers could lead to significant changes in the three-dimensional structure and properties of the molecule.

Amide Linkage: Replacing the ester with an amide linkage could be achieved by synthesizing 2-furoic acid and reacting it with a corresponding amino-substituted acetophenone.

Ether Linkage: An ether linkage could be formed by reacting 2-hydroxy-4-methoxyacetophenone with a suitable halomethylfuran derivative.

Carbon-Carbon Linkage: A direct carbon-carbon bond between the two ring systems could be established through cross-coupling reactions, such as the Suzuki or Stille coupling, using appropriately functionalized furan and phenyl precursors.

By systematically exploring these derivatization strategies, a diverse library of analogs of this compound can be generated, allowing for a thorough investigation of structure-activity relationships.

Advanced Spectroscopic and Structural Elucidation of 2 Acetyl 5 Methoxyphenyl 2 Furoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous assignment of the proton (¹H) and carbon-¹³ (¹³C) signals of 2-acetyl-5-methoxyphenyl 2-furoate. The expected chemical shifts are influenced by the electronic environment of each nucleus, which is determined by the presence of electron-withdrawing and electron-donating groups within the molecule.

The ¹H NMR spectrum is predicted to show distinct signals for the aromatic protons on both the phenyl and furan (B31954) rings, as well as for the methyl protons of the acetyl and methoxy (B1213986) groups. The protons on the furan ring are expected to appear in the range of δ 7.0-7.5 ppm, with their specific shifts and coupling patterns dictated by their positions relative to the ester and oxygen functionalities. The protons on the methoxyphenyl ring will likely resonate between δ 6.5-8.0 ppm, influenced by the acetyl and methoxy substituents. The singlet for the acetyl group's methyl protons is anticipated around δ 2.6 ppm, while the methoxy group's methyl protons should appear as a singlet around δ 3.9 ppm.

In the ¹³C NMR spectrum, the carbonyl carbons of the acetyl and ester groups are expected to be the most downfield, appearing in the region of δ 160-190 ppm. The aromatic carbons will resonate between δ 100-160 ppm, with the carbons attached to oxygen atoms (ether and ester linkages) appearing at the lower end of this range. The methyl carbons of the acetyl and methoxy groups are expected at the most upfield positions, typically below δ 30 ppm.

A closely related isomer, 4-acetyl-2-methoxyphenyl furan-2-carboxylate, provides valuable comparative data. nih.gov

Multi-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) in Conformational Analysis

To resolve any spectral overlap and definitively assign all proton and carbon signals, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be crucial for identifying adjacent protons on the furan and phenyl rings, allowing for the tracing of the spin systems within each aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is essential for assigning the carbon signals based on the already assigned proton signals. Each CH, CH₂, and CH₃ group will produce a cross-peak in the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. HMBC is particularly powerful for connecting the different fragments of the molecule. For instance, it would show correlations between the acetyl protons and the carbonyl carbon, as well as with the adjacent aromatic carbons. It would also link the protons on the phenyl ring to the ester carbonyl carbon and the protons on the furan ring to the same carbonyl carbon, confirming the ester linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which is critical for determining the molecule's preferred conformation in solution. For example, NOESY could reveal through-space interactions between the protons of the methoxy group and the adjacent aromatic protons, or between protons on the furan and phenyl rings, indicating their relative orientation.

Variable Temperature NMR Studies for Dynamic Processes (e.g., Rotational Barriers)

Variable temperature (VT) NMR studies can provide insights into the dynamic processes occurring within the molecule, such as the rotational barriers around single bonds. For this compound, the rotation around the C-O bonds of the ester linkage and the C-C bond connecting the acetyl group to the phenyl ring could be investigated. At low temperatures, the rotation might be slow enough on the NMR timescale to result in the appearance of distinct signals for different conformers. As the temperature is increased, these signals would broaden and eventually coalesce into a single averaged signal. Analysis of the coalescence temperature and the chemical shift difference between the signals can allow for the calculation of the activation energy for the rotational barrier.

Single-Crystal X-ray Diffraction Analysis for Solid-State Molecular Architecture of this compound

While no specific single-crystal X-ray diffraction data for this compound is publicly available, analysis of related structures, such as phenyl esters and benzophenones, allows for a prediction of its solid-state architecture. rsc.orgacs.org It is anticipated that the molecule would crystallize in a common space group, such as P2₁/c or C2/c.

The furan and phenyl rings are expected to be planar, but the dihedral angle between them will be a key conformational feature. This angle will be influenced by steric hindrance and electronic interactions between the two rings and the ester linkage. The acetyl group may be co-planar with the phenyl ring to maximize conjugation, or it may be twisted out of the plane to relieve steric strain.

| Predicted Crystallographic Parameters | |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10-15 |

| b (Å) | ~8-12 |

| c (Å) | ~15-20 |

| β (°) | ~90-105 |

| Z | 4 |

Crystallographic Insights into Intermolecular Interactions (Hydrogen Bonding, π-Stacking)

In the solid state, the molecules of this compound are expected to be held together by a network of intermolecular interactions. Weak C-H···O hydrogen bonds are likely to be present, involving the aromatic and methyl protons as donors and the oxygen atoms of the carbonyl and methoxy groups as acceptors.

Investigation of Conformational Polymorphism

Conformational polymorphism, the ability of a compound to crystallize in different crystal structures with different molecular conformations, is a possibility for this compound. The flexibility around the ester linkage and the acetyl group could allow for different packing arrangements under various crystallization conditions (e.g., different solvents, temperatures, or crystallization rates). The existence of polymorphs would be of significant interest as different crystalline forms can exhibit different physical properties.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Molecular Dynamics

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound and their vibrational modes.

The FT-IR spectrum is expected to be dominated by strong absorption bands corresponding to the carbonyl stretching vibrations. The ester carbonyl (C=O) stretch is predicted to appear around 1720-1740 cm⁻¹, while the ketone carbonyl stretch of the acetyl group should be observed at a slightly lower wavenumber, around 1680-1700 cm⁻¹. The difference in frequency is due to the electronic effects of the adjacent oxygen atom in the ester.

Other characteristic bands would include the C-O stretching vibrations of the ester and ether linkages in the 1200-1300 cm⁻¹ region, and the aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ range. The C-H stretching vibrations of the aromatic rings and the methyl groups would be observed above 3000 cm⁻¹ and in the 2850-2960 cm⁻¹ region, respectively. Analysis of FT-IR spectra of related phenyl groups and acetylated compounds supports these predictions. nih.govresearchgate.netnih.gov

Raman spectroscopy, which is sensitive to non-polar bonds, would complement the FT-IR data. The aromatic C=C stretching vibrations are expected to give strong Raman signals. The symmetric stretching of the furan ring would also be a prominent feature. Analysis of Raman spectra of similar phenolic compounds provides a basis for these expectations. chemicalbook.com

| Predicted Vibrational Frequencies (cm⁻¹) | Assignment |

| ~3100-3000 | Aromatic C-H stretching |

| ~2960-2850 | Aliphatic C-H stretching (methyl) |

| ~1740-1720 | Ester C=O stretching |

| ~1700-1680 | Ketone C=O stretching |

| ~1600-1450 | Aromatic C=C stretching |

| ~1300-1200 | C-O stretching (ester, ether) |

Characteristic Vibrational Modes of Ester Linkage, Aromatic, and Furan Rings

The ester linkage is characterized by a strong carbonyl (C=O) stretching vibration, typically observed in the range of 1735-1750 cm⁻¹ for saturated esters. libretexts.org However, conjugation with the furan ring is expected to lower this frequency to around 1715-1730 cm⁻¹. The C-O stretching vibrations of the ester group give rise to two distinct bands in the 1300-1000 cm⁻¹ region, which are often coupled with other vibrations. libretexts.org

The aromatic phenyl ring exhibits several characteristic vibrations. The C-H stretching vibrations of the aromatic protons typically appear as a group of weak to medium bands in the 3100-3000 cm⁻¹ region. davuniversity.orglibretexts.org In-plane C=C stretching vibrations of the aromatic ring result in a series of bands, often four, in the 1650-1400 cm⁻¹ range, with notable absorptions around 1600, 1585, 1500, and 1450 cm⁻¹. davuniversity.org The substitution pattern on the benzene (B151609) ring can be inferred from the strong out-of-plane C-H bending vibrations in the 900-650 cm⁻¹ region. davuniversity.org

The furan ring , a five-membered heterocyclic aromatic compound, has its own set of characteristic vibrations. The C-H stretching vibrations of the furan ring are found at frequencies slightly higher than those of the benzene ring. The ring stretching vibrations of furan are well-documented and have been studied in detail for furan itself and its derivatives. researchgate.netudayton.edu For instance, in 2-acetyl-5-methylfuran, a related compound, experimental and theoretical FT-Raman spectroscopy has been used to assign the vibrational modes. researchgate.netresearchgate.net The presence of the acetyl group and the ester linkage will influence the exact positions of these furan ring vibrations in the target molecule.

A hypothetical table of characteristic vibrational frequencies for this compound is presented below, based on typical values for its constituent functional groups.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Ester | C=O Stretch (conjugated) | 1715 - 1730 |

| Ester | C-O Stretch | 1300 - 1000 (two bands) |

| Aromatic (Phenyl) | C-H Stretch | 3100 - 3000 |

| Aromatic (Phenyl) | C=C Stretch (in-ring) | 1600, 1585, 1500, 1450 |

| Aromatic (Phenyl) | C-H Out-of-plane Bend | 900 - 650 |

| Furan | C-H Stretch | ~3150 |

| Furan | Ring Stretch | ~1580, ~1480, ~1380 |

| Acetyl | C=O Stretch | ~1680 |

| Methoxy | C-O Stretch | ~1250 |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the exact mass of a compound and for elucidating its structure through the analysis of its fragmentation patterns.

The molecular formula of this compound is C₁₄H₁₂O₅. Its calculated exact mass is 260.06847348 Da. nih.gov HRMS analysis would be expected to yield a molecular ion peak ([M]⁺) corresponding to this exact mass, confirming the elemental composition of the molecule.

The fragmentation pathway of this compound under electron ionization (EI) can be predicted based on the fragmentation patterns of similar esters and aromatic compounds. libretexts.orgwhitman.eduyoutube.com The primary fragmentation events would likely involve cleavages at the ester linkage and within the substituent groups.

A plausible fragmentation pathway is as follows:

Alpha-cleavage at the ester carbonyl: Loss of the 2-acetyl-5-methoxyphenoxy radical to form the furoyl cation (m/z 95). This is a common fragmentation pathway for esters. whitman.edu

Cleavage of the ester C-O bond: Loss of the furoyl radical to form the 2-acetyl-5-methoxyphenoxy cation (m/z 165).

McLafferty rearrangement: While less common for aromatic esters without a sufficiently long alkyl chain, if fragmentation were to occur within the acetyl group, it could lead to characteristic losses. youtube.com

Fragmentation of the substituent groups: The 2-acetyl-5-methoxyphenyl moiety can undergo further fragmentation, such as the loss of a methyl radical (CH₃•) from the methoxy group or the loss of a ketene (B1206846) molecule (CH₂=C=O) from the acetyl group.

A table summarizing the expected major fragments in the mass spectrum of this compound is provided below.

| m/z | Proposed Fragment Ion | Formula |

| 260 | Molecular Ion | [C₁₄H₁₂O₅]⁺ |

| 165 | 2-acetyl-5-methoxyphenoxy cation | [C₉H₉O₃]⁺ |

| 95 | Furoyl cation | [C₅H₃O₂]⁺ |

The synthesis of this compound, likely through an esterification reaction between 2-furoic acid and 2-hydroxy-4-methoxyacetophenone, may lead to the formation of byproducts. These could include unreacted starting materials, products of side reactions such as the self-condensation of the phenol, or products from over-reaction. Techniques such as GC-MS or LC-MS would be crucial for the separation and identification of these impurities. nih.gov

Furthermore, furoate esters can be susceptible to degradation under various conditions, such as exposure to light, heat, or changes in pH. researchgate.netrsc.orgnih.govnih.gov Forced degradation studies are often employed to understand the stability of a compound and to identify its potential degradation products. For instance, hydrolysis of the ester linkage would yield 2-furoic acid and 2-hydroxy-4-methoxyacetophenone. Photodegradation could lead to more complex rearranged products, as has been observed for other furoate-containing molecules. rsc.org The identification of these degradation products is critical for ensuring the purity and stability of the compound.

Chiroptical Spectroscopy (CD/ORD) for Chiral Analogues of this compound

While this compound itself is achiral, the introduction of a chiral center would give rise to enantiomers that could be distinguished and characterized using chiroptical spectroscopy, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD). nih.govnih.gov

For instance, if a chiral substituent were introduced on the furan or phenyl ring, or if the molecule were to adopt a stable, non-planar conformation (atropisomerism), it would become optically active. The chiroptical properties of such chiral analogues would be highly sensitive to their absolute configuration and conformation.

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum provides information about the stereochemistry of the molecule, particularly in the vicinity of its chromophores. The ester, acetyl, and aromatic moieties in the target molecule are all chromophores that would contribute to the CD spectrum of a chiral analogue. The sign and magnitude of the Cotton effects in the CD spectrum could be correlated with the absolute configuration of the chiral center(s). chinesechemsoc.orgrsc.orgchemrxiv.orgtue.nl

ORD spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The ORD spectrum is related to the CD spectrum through the Kronig-Kramers transforms and provides complementary information about the chiroptical properties of the molecule.

The study of chiral analogues of this compound using CD and ORD would be valuable for establishing structure-chiroptical relationships and could have applications in areas such as asymmetric synthesis and the development of chiral materials.

Computational and Theoretical Chemistry Investigations of 2 Acetyl 5 Methoxyphenyl 2 Furoate

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to provide insights into molecular geometry, stability, and electronic characteristics.

While no DFT studies have been published for 2-acetyl-5-methoxyphenyl 2-furoate, this method is widely applied to understand molecular structures. DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is based on the principle that the energy of a molecule can be determined from its electron density. By finding the electron density that minimizes the energy, DFT can predict the most stable three-dimensional arrangement of atoms, known as the optimized geometry.

For instance, DFT calculations have been extensively used to study 2-furoic acid , a key fragment of the target molecule. Researchers have employed methods like B3LYP with basis sets such as 6-31++G* to calculate its molecular structure. These studies have determined that 2-furoic acid can exist in different conformations, particularly concerning the orientation of the carboxylic acid group relative to the furan (B31954) ring. Computational studies have also investigated the formation of dimers, where two molecules of 2-furoic acid are linked by hydrogen bonds, and have identified the most stable dimeric structures. The calculated geometric parameters, such as bond lengths and angles, from these DFT studies are generally found to be in good agreement with experimental data obtained from techniques like X-ray diffraction.

Table 1: Illustrative DFT-Calculated Properties for 2-Furoic Acid Monomer and Dimer Note: This table presents conceptual data based on published findings for 2-furoic acid to illustrate the output of DFT calculations. Exact values may vary based on the specific level of theory and basis set used.

< table>

Frontier Molecular Orbital (FMO) theory is a critical application of quantum chemistry that simplifies the prediction of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive.

No FMO analysis has been published for this compound. However, applying this theory would involve calculating the energies and spatial distributions of its HOMO and LUMO. The results would indicate the most likely sites for nucleophilic (electron-donating) and electrophilic (electron-accepting) attacks.

In studies on related fragments like 2-furoic acid , FMO analysis helps in understanding its stability and reaction mechanisms. The HOMO is typically distributed over the furan ring and the carboxylic acid group, while the LUMO is also delocalized across the molecule. The calculated HOMO-LUMO gap provides a quantitative measure of its reactivity, which is useful for predicting its behavior in chemical reactions.

Table 2: Illustrative Frontier Molecular Orbital Data for 2-Furoic Acid Note: This table is a conceptual representation of FMO analysis results for 2-furoic acid.

< table>

Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Solvent Effects

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal how a molecule's conformation changes and how it interacts with its environment, such as a solvent.

This type of analysis is crucial for flexible molecules that can adopt multiple shapes (conformations). MD simulations can explore the vast conformational space of a molecule to identify its most stable, low-energy conformations (energy minima).

For this compound, which has several rotatable bonds, MD simulations would be invaluable for understanding its flexibility and preferred shapes in different environments. Such a study would map out the potential energy surface, revealing the various stable conformers and the energy barriers between them.

While this analysis has not been performed on the target compound, related research on 2-furoic acid has used computational tools to explore its conformational landscape. These studies have identified multiple possible conformers based on the rotation of the carboxylic acid group, and have calculated their relative energies to determine the most stable forms.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry provides powerful tools for predicting spectroscopic properties, which can then be compared with experimental results to validate both the computational model and the experimental structural assignment.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) or Raman vibrational frequencies is a common application of quantum chemical calculations, particularly DFT. The Gauge-Independent Atomic Orbital (GIAO) method is frequently used for calculating NMR chemical shifts (¹H and ¹³C). For vibrational frequencies, calculations provide the wavenumbers and intensities of vibrational modes, which correspond to the peaks in IR and Raman spectra.

There are no published computational predictions of spectroscopic parameters for this compound. If such a study were conducted, the predicted ¹H and ¹³C NMR chemical shifts could be compared to an experimental spectrum to confirm the molecular structure. Similarly, predicted vibrational frequencies would be correlated with experimental IR and Raman spectra.

For the 2-furoic acid fragment, such studies have been performed. Researchers have calculated the vibrational frequencies using DFT (e.g., at the B3LYP/6-31++G* level) and have found good agreement with experimental FT-IR and FT-Raman spectra after applying a scaling factor to correct for systematic errors in the calculations. These studies provide a detailed assignment of the observed spectral bands to specific molecular vibrations, such as the characteristic C=O stretching of the carboxylic acid and various ring vibrations.

Table 3: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies for 2-Furoic Acid Note: This table conceptually demonstrates the correlation between predicted and observed data. The values are representative.

< table>

Reaction Mechanism Elucidation Using Computational Models

The synthesis of this compound, an aromatic ester, can be envisioned through several synthetic routes, with the Fischer-Speier esterification and the Schotten-Baumann reaction being two common methods for ester formation. Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool to investigate the mechanisms of these reactions, providing insights into the transition states and reaction energetics.

A likely synthesis route for this compound would involve the reaction of 2-furoic acid with 2-acetyl-5-methoxyphenol. The reaction mechanism can be computationally modeled to understand the energy profile and identify the key steps.

The acid-catalyzed esterification (Fischer-Speier) of 2-furoic acid with 2-acetyl-5-methoxyphenol would proceed through a series of steps, each with a corresponding transition state. These steps typically include:

Protonation of the carboxylic acid: The carbonyl oxygen of 2-furoic acid is protonated by the acid catalyst, enhancing the electrophilicity of the carbonyl carbon.

Nucleophilic attack: The hydroxyl group of 2-acetyl-5-methoxyphenol acts as a nucleophile, attacking the protonated carbonyl carbon. This leads to the formation of a tetrahedral intermediate.

Proton transfer: A proton is transferred from the attacking hydroxyl group to one of the original hydroxyl groups of the carboxylic acid.

Elimination of water: A molecule of water is eliminated from the tetrahedral intermediate, forming a protonated ester.

Deprotonation: The protonated ester is deprotonated to yield the final product, this compound, and regenerate the acid catalyst.

Computational chemists can model these steps to locate the transition state for each. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate for that step. By calculating the energy of the reactants, intermediates, transition states, and products, a potential energy surface for the entire reaction can be constructed.

The rate-determining step (RDS) is the step with the highest activation energy barrier. In a study on the acid-catalyzed esterification of ethanoic acid and ethanol, DFT calculations showed that the nucleophilic addition of the alcohol to the protonated carboxylic acid is the rate-determining step, with a calculated energy barrier of 19.6 kcal/mol acs.orgnih.gov. A similar scenario can be anticipated for the synthesis of this compound.

Below is a hypothetical data table illustrating the kind of results that would be obtained from a DFT study on the synthesis of this compound, based on analogous reactions found in the literature.

| Reaction Step | Description | Calculated Activation Energy (ΔG‡) (kcal/mol) | Nature of the Step |

|---|---|---|---|

| 1 | Protonation of 2-furoic acid | 5.2 | Fast |

| 2 | Nucleophilic attack by 2-acetyl-5-methoxyphenol | 21.5 | Rate-Determining Step |

| 3 | Proton transfer | 8.7 | Fast |

| 4 | Elimination of water | 15.3 | Moderate |

| 5 | Deprotonation of the ester | -3.1 | Fast, Exergonic |

This table is illustrative and presents hypothetical data based on computational studies of similar esterification reactions.

Quantitative Structure-Property Relationship (QSPR) Modeling for Non-Biological Attributes of this compound and its Analogues

Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the properties of a chemical compound based on its molecular structure. These models are built by finding a statistical relationship between a set of calculated molecular descriptors and an experimentally determined property. For this compound and its analogues, QSPR models could be developed to predict various non-biological attributes such as boiling point, solubility, and chromatographic retention times.

The development of a QSPR model involves several key steps:

Data Set Collection: A dataset of compounds with known experimental values for the property of interest is compiled. For this case, this would include this compound and a series of its structural analogues.

Molecular Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the dataset. These descriptors can be categorized as:

Constitutional descriptors: Based on the molecular formula (e.g., molecular weight, number of atoms of a certain type).

Topological descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).

Geometrical descriptors: Based on the 3D structure of the molecule (e.g., molecular surface area, volume).

Quantum-chemical descriptors: Derived from quantum mechanical calculations (e.g., HOMO/LUMO energies, partial atomic charges).

Model Development: A statistical method, such as multiple linear regression (MLR), is used to build a mathematical equation that relates a subset of the calculated descriptors to the experimental property.

Model Validation: The predictive power of the developed QSPR model is assessed using various statistical metrics, such as the coefficient of determination (R²), the adjusted R² (R²adj), and the cross-validated R² (Q²cv).

For instance, a QSPR study on a series of sulfonamide fungicides resulted in a model with good statistical parameters (R² = 0.954, R²adj = 0.941, Q²cv = 0.888), indicating a robust and predictive model ufv.br.

The following is an illustrative QSPR model for predicting a hypothetical property, such as the octanol-water partition coefficient (logP), for this compound and its analogues.

| Compound Analogue | Molecular Weight (MW) | Topological Polar Surface Area (TPSA) | Calculated logP (ClogP) | Experimental logP |

|---|---|---|---|---|

| This compound | 260.25 | 69.36 | 2.85 | 2.92 |

| 2-acetylphenyl 2-furoate | 230.22 | 60.13 | 2.54 | 2.61 |

| 5-methoxyphenyl 2-furoate | 218.21 | 46.53 | 2.33 | 2.40 |

| 2-acetyl-5-hydroxyphenyl 2-furoate | 246.22 | 89.59 | 2.15 | 2.23 |

| 2-propionyl-5-methoxyphenyl 2-furoate | 274.28 | 69.36 | 3.21 | 3.29 |

This table presents hypothetical data to illustrate the components of a QSPR study. The "Calculated logP" would be derived from a QSPR equation, for example: logP = 0.015(MW) - 0.02(TPSA) + 0.5.

By developing and validating such QSPR models, the physicochemical properties of new, unsynthesized analogues of this compound could be reliably predicted, aiding in the design of compounds with desired characteristics for various applications.

Exploration of Biological Activity and Mechanistic Insights of 2 Acetyl 5 Methoxyphenyl 2 Furoate in Vitro and Animal Models

In Vitro Enzyme Inhibition and Receptor Binding Assays

Target Identification and Specificity Profiling (e.g., Kinases, Esterases, GPCRs)

No studies were identified that have screened 2-acetyl-5-methoxyphenyl 2-furoate against a panel of biological targets such as kinases, esterases, or G-protein coupled receptors (GPCRs). Therefore, its target profile and specificity remain uncharacterized.

Dose-Response Characterization and Potency Determination

Without target identification, no dose-response studies have been performed to determine the potency of this compound, and therefore, no IC50 or EC50 values can be reported.

Cellular Pathway Modulation Studies in Cell Lines

Cellular Viability and Proliferation Assays (e.g., Anti-proliferative effects on cancer cell lines)

There is no available data from cellular viability or proliferation assays, such as MTT or trypan blue exclusion assays, to indicate whether this compound has any anti-proliferative effects on cancer cell lines or other cell types.

Induction of Apoptosis or Necrosis: Mechanistic Investigations (e.g., Caspase Activation, Mitochondrial Membrane Potential)

No research has been published investigating the ability of this compound to induce apoptosis or necrosis. Consequently, there are no mechanistic data related to caspase activation, changes in mitochondrial membrane potential, or other markers of programmed cell death.

Modulation of Inflammatory Mediators and Cytokine Production in Cellular Models

The effect of this compound on the production of inflammatory mediators and cytokines in cellular models, such as macrophages stimulated with lipopolysaccharide, has not been reported in the scientific literature.

In Vivo Pharmacological Efficacy Studies in Defined Animal Models

To ascertain the therapeutic potential of this compound, its efficacy would need to be evaluated in relevant animal models of human diseases.

Evaluation in Disease-Specific Animal Models (e.g., Anti-inflammatory, Anti-microbial, Neuroprotective models)

The potential anti-inflammatory effects of this compound could be investigated using established models such as carrageenan-induced paw edema in rodents. ijpras.comsemanticscholar.org This model allows for the assessment of a compound's ability to reduce acute inflammation. semanticscholar.org For chronic inflammatory conditions, models like adjuvant-induced arthritis would be appropriate.

Should the compound be hypothesized to possess anti-microbial properties, its efficacy would be tested in infection models. This would involve challenging animals with specific pathogens and evaluating the compound's ability to reduce the microbial load and improve survival rates.

For neuroprotective potential, animal models of neurodegenerative diseases or acute neuronal injury, such as stroke models, would be utilized. nih.gov In such studies, researchers would assess the compound's ability to prevent neuronal cell death and improve functional outcomes. nih.gov

Pharmacokinetics and Bioavailability Assessment in Animal Species (Absorption, Distribution, Metabolism, Excretion)

Understanding the pharmacokinetic profile of this compound is crucial for its development as a potential therapeutic agent. These studies, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion), would be conducted in animal species such as rats or mice.

The assessment would involve administering the compound through various routes and collecting biological samples (e.g., blood, urine, feces) over time. Analysis of these samples would provide data on how the compound is absorbed into the bloodstream, distributed to different tissues, metabolized into other substances, and ultimately eliminated from the body.

In Vivo Target Engagement and Biomarker Analysis

To confirm that this compound interacts with its intended molecular target in a living organism, in vivo target engagement studies are necessary. sciety.org This could involve techniques such as positron emission tomography (PET) imaging with a radiolabeled form of the compound or analyzing tissue samples to measure the occupancy of the target protein.

Biomarker analysis would also be conducted to provide evidence of the compound's pharmacological activity. This involves measuring changes in specific molecules (biomarkers) in the body that are known to be associated with the disease process being studied.

Elucidation of Molecular Mechanisms of Action of this compound

Investigating the molecular mechanisms of action of this compound would provide a deeper understanding of how it exerts its biological effects.

Gene Expression Profiling (e.g., RNA-seq, RT-qPCR)

Gene expression profiling techniques like RNA-sequencing (RNA-seq) or real-time quantitative polymerase chain reaction (RT-qPCR) could be employed to analyze how this compound alters the expression of genes in target cells or tissues. This can reveal the cellular pathways that are modulated by the compound.

Proteomic Analysis (e.g., Mass Spectrometry-based Protein Identification)

Proteomic analysis, using techniques such as mass spectrometry, would be used to identify and quantify changes in the levels of proteins in response to treatment with this compound. nih.gov This approach can provide insights into the compound's effects on cellular processes and signaling pathways at the protein level. nih.gov

Intracellular Signaling Pathway Analysis (e.g., Western Blot, ELISA)

An extensive review of scientific literature and databases reveals no available studies on the intracellular signaling pathway analysis of this compound. Consequently, there is no reported data from techniques such as Western Blot or ELISA to elucidate its specific molecular mechanisms of action.

The exploration of how a compound interacts with cellular signaling is a critical step in understanding its potential therapeutic effects. Methods like Western Blotting are typically employed to detect and quantify specific proteins, which can reveal if a compound alters the expression or activation state of key components within a signaling cascade. For instance, such an analysis could determine if this compound influences pathways involved in inflammation, cell proliferation, or apoptosis by measuring the levels of proteins like NF-κB, MAP kinases, or caspases.

Similarly, Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used technique to measure the concentration of specific proteins, such as cytokines or growth factors, in biological samples. Had research been conducted, ELISA could have provided data on whether this compound modulates the secretion of inflammatory mediators like TNF-α, interleukins, or other signaling molecules from cells.

Without such studies, the impact of this compound on intracellular signaling remains unknown. Future research, including Western Blot and ELISA analyses, would be necessary to characterize its biological activity at the molecular level and to identify the pathways through which it may exert its effects.

Structure Activity Relationship Sar Studies of 2 Acetyl 5 Methoxyphenyl 2 Furoate Analogues

Design Principles for Systematic Structural Variation of 2-acetyl-5-methoxyphenyl 2-furoate

The systematic structural variation of this compound is guided by established principles of medicinal chemistry. The primary objective is to probe the chemical space around the lead compound to identify modifications that enhance biological activity and selectivity while maintaining or improving pharmacokinetic properties. Key design principles include:

Scaffold Hopping and Isosteric Replacement: Replacing the furan (B31954) or phenyl ring with other aromatic or heteroaromatic systems can lead to novel scaffolds with improved properties. Isosteric replacements of key functional groups can also be explored.

Functional Group Modification: The acetyl and methoxy (B1213986) groups are prime targets for modification. Altering their electronic and steric properties can significantly impact target binding.

Conformational Restriction: Introducing conformational constraints, such as ring formation or the introduction of rigid linkers, can lock the molecule into a bioactive conformation, potentially increasing potency.

Homologation: Systematically increasing the length of alkyl chains or linkers can probe the size of binding pockets.

These design strategies are typically employed in an iterative manner, with each round of synthesis and biological testing providing valuable data to inform the next design cycle.

Impact of Furan Ring Substitution on Biological Potency and Selectivity

The furan ring is a common motif in biologically active compounds and its substitution can have a profound impact on activity. nih.gov The harmful effects of some furan-containing compounds are often linked to the oxidation of the furan ring, which can generate reactive electrophilic intermediates. nih.gov Therefore, substitutions on the furan ring can influence metabolic stability as well as target interaction.

Substituents at the 5-position of the furan ring are of particular interest. Introducing electron-withdrawing or electron-donating groups can modulate the electron density of the ring and its susceptibility to metabolism. For instance, the introduction of a nitro or cyano group could alter the electronic profile, while a small alkyl group could enhance lipophilicity.

Illustrative Data on Furan Ring Substitution:

| Compound ID | R1 (Furan Position 5) | Biological Activity (IC50, µM) | Selectivity Index |

| 1 | H | 10.5 | 1.0 |

| 1a | CH3 | 8.2 | 1.5 |

| 1b | Cl | 5.1 | 2.8 |

| 1c | NO2 | 15.8 | 0.7 |

This table presents illustrative data for educational purposes and does not represent actual experimental results.

Influence of Acetyl Phenyl Moiety Modifications on Target Interaction

The 2-acetyl-5-methoxyphenyl moiety is crucial for the molecule's interaction with its biological target. Modifications to this part of the scaffold can influence binding affinity and selectivity. The acetyl and methoxy groups, in particular, are key interaction points.

Acetyl Group Modification: The carbonyl group of the acetyl moiety can act as a hydrogen bond acceptor. Replacing the methyl group with larger alkyl groups or other functional groups can probe the steric constraints of the binding pocket.

Methoxy Group Modification: The methoxy group can influence the electronic properties of the phenyl ring and may be involved in hydrogen bonding. Replacing it with other alkoxy groups of varying chain lengths or with a hydroxyl group can provide insights into the nature of the binding site.

Phenyl Ring Substitution: Introducing substituents on the phenyl ring can alter the compound's electronic and steric profile. For example, adding halogen atoms or trifluoromethyl groups can enhance potency through favorable interactions with the target protein.

Illustrative Data on Acetyl Phenyl Moiety Modification:

| Compound ID | R2 (Phenyl Position 4) | R3 (Acetyl Group) | Biological Activity (IC50, µM) |

| 1 | OCH3 | COCH3 | 10.5 |

| 2a | OH | COCH3 | 12.3 |

| 2b | OCH3 | COCH2CH3 | 7.8 |

| 2c | F | COCH3 | 6.2 |

This table presents illustrative data for educational purposes and does not represent actual experimental results.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For analogues of this compound, a QSAR model could be developed to predict the biological potency of newly designed compounds before their synthesis.

The development of a QSAR model typically involves:

Data Set Generation: A series of analogues with known biological activities is required.

Descriptor Calculation: A wide range of molecular descriptors (e.g., electronic, steric, hydrophobic) are calculated for each analogue.

Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a predictive model.

Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques.

A hypothetical QSAR equation might look like: log(1/IC50) = 0.85 * LogP - 0.23 * MW + 1.54 * HD_A + 2.1 Where LogP is the lipophilicity, MW is the molecular weight, and HD_A is the number of hydrogen bond acceptors.

Rational Design Strategies for Enhanced Biological Efficacy and Specificity based on SAR Data

The insights gained from SAR and QSAR studies provide a solid foundation for the rational design of new analogues of this compound with improved therapeutic potential. Key strategies include:

Targeted Modifications: Based on the SAR data, specific modifications can be made to the lead compound to enhance its interaction with the biological target. For example, if SAR studies indicate that a larger hydrophobic pocket is available, the acetyl group could be replaced with a bulkier substituent.

Bioisosteric Replacements: The furan or phenyl ring could be replaced with bioisosteres to improve pharmacokinetic properties or reduce potential toxicity.

Fragment-Based Growth: If a key interacting fragment is identified, new molecules can be designed by growing from this fragment to occupy adjacent binding pockets.

Multi-parameter Optimization: A holistic approach that simultaneously considers potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties is crucial for the development of a successful drug candidate.

By integrating these rational design strategies, medicinal chemists can accelerate the discovery of new and effective therapeutic agents based on the this compound scaffold.

No Information Available for this compound

Following a comprehensive search for the chemical compound This compound , no scientific literature or data could be retrieved regarding its potential non-pharmacological applications. The search included inquiries into its use in material science, agrochemical applications, and as a chemical probe in biochemical research.

Despite targeted searches across various scientific databases and search engines, no research findings, mentions of synthesis, or exploration of its properties in the specified contexts were found for this specific molecule. The information available pertains to structurally related but distinct compounds, such as other furan derivatives or substituted acetophenones. However, in adherence to the strict focus on "this compound," this information cannot be used to infer the properties or applications of the target compound.

Therefore, this article cannot provide details on the following requested topics for this compound:

Potential Non Pharmacological Applications of 2 Acetyl 5 Methoxyphenyl 2 Furoate

Use as Chemical Probes and Tools in Biochemical Research

Without any available data, the creation of an informative and scientifically accurate article as outlined is not possible.

Development of Fluorescent or Isotopic Labels

The unique structure of 2-acetyl-5-methoxyphenyl 2-furoate suggests a potential for its use in creating sophisticated molecular probes.

Fluorescent Labeling: The methoxyphenyl group, a key component of the molecule, is known to be a fluorophore in various compounds. The electron-donating nature of the methoxy (B1213986) group can contribute to the quantum yield and Stokes shift of a fluorescent molecule, properties that are critical for sensitive detection in biological imaging and assays. The furoate moiety, with its heterocyclic aromatic ring system, could also influence the photophysical properties of the compound.

Isotopic Labeling: For tracking and quantification purposes in metabolic studies or complex chemical reaction analyses, specific atoms within the this compound molecule could be substituted with their stable or radioactive isotopes. For instance, the carbon atoms in the acetyl or methoxy groups could be replaced with ¹³C or ¹⁴C, or the oxygen atoms with ¹⁸O. This would create a labeled version of the molecule that could be traced using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy.

| Potential Isotopic Labeling Site | Isotope | Potential Application |

| Acetyl Group Carbon | ¹³C, ¹⁴C | Metabolic tracer studies |

| Methoxyphenyl Group Carbon | ¹³C, ¹⁴C | Mechanistic studies of chemical reactions |

| Furoate Ring Carbon | ¹³C | Structural elucidation studies |

| Methoxy Group Oxygen | ¹⁸O | Investigation of enzymatic or chemical cleavage |

Ligands for Affinity Chromatography or Biosensors

The specific binding capabilities of molecules are the foundation of affinity chromatography and biosensor technology. The structure of this compound presents several features that could be exploited for these applications.

Affinity Chromatography: In this technique, a ligand with a specific affinity for a target molecule is immobilized on a solid support. When a complex mixture is passed over this support, only the target molecule binds to the ligand, allowing for its purification. The acetylphenyl and furoate ester components of this compound could potentially act as recognition sites for specific proteins or enzymes. For this to be realized, the compound would need to be chemically modified to allow for its attachment to a chromatography matrix.

Biosensors: A biosensor is an analytical device that combines a biological component with a physicochemical detector. The biological component, or bioreceptor, interacts with the analyte of interest, and this interaction is converted into a measurable signal. The this compound molecule could theoretically be used as a biorecognition element. For example, its acetylphenyl group might be a substrate for a particular enzyme, and the resulting chemical change could be detected electrochemically or optically.

| Potential Application | Functional Moiety | Principle of Operation |

| Affinity Chromatography | Acetylphenyl, Furoate Ester | Specific binding to a target protein or enzyme, enabling purification. |

| Biosensor | Acetylphenyl | Enzymatic modification leading to a detectable signal (e.g., electrochemical change). |

| Biosensor | Methoxyphenyl | Changes in fluorescence upon binding to a target analyte. |

Future Research Directions and Unexplored Avenues for 2 Acetyl 5 Methoxyphenyl 2 Furoate

The exploration of novel bioactive compounds is a cornerstone of modern medicinal chemistry and drug discovery. The compound 2-acetyl-5-methoxyphenyl 2-furoate presents a unique scaffold with potential for a wide range of biological activities. However, to fully unlock its therapeutic promise, a concerted research effort is required to address current knowledge gaps and explore new scientific frontiers. This article outlines key future research directions and unexplored avenues for this promising chemical entity.

Conclusion

Summary of Key Academic Discoveries and Contributions Related to 2-acetyl-5-methoxyphenyl 2-furoate

A summary of academic discoveries cannot be provided as no publications dedicated to this compound were found.

Broader Implications for Organic Chemistry, Chemical Biology, and Materials Science

Without specific research on its synthesis, reactivity, or properties, any discussion of its implications would be purely speculative and not based on scientific evidence.

Outlook on Future Research Potential and Translational Impact in Relevant Fields

An outlook on future research is not feasible without a foundational body of existing research to build upon.

A table of mentioned compounds is provided below, based on the related structures found during the search.

Q & A

Basic Question: What are the standard synthetic routes for 2-acetyl-5-methoxyphenyl 2-furoate, and how are reaction progress and purity monitored experimentally?

Methodological Answer:

The synthesis of this compound typically involves acylation or esterification reactions. For example, a two-step approach may include:

Chloroethylation of a precursor (e.g., ethyl 2-furoate) followed by substitution with an acetyl group using acetic anhydride in the presence of a catalyst like magnesium perchlorate .

Methanolysis of intermediates under basic conditions (e.g., sodium methylate) to yield the final product.

Monitoring Methods:

- Thin-Layer Chromatography (TLC) is used to track reaction progress by visualizing functional group changes (e.g., acetyl group introduction) .

- NMR and IR Spectroscopy confirm structural integrity, with characteristic peaks for the acetyl (δ ~2.5 ppm in -NMR; 1700–1750 cm in IR) and methoxy groups (δ ~3.8 ppm; 1250 cm) .

Advanced Question: How can X-ray crystallography resolve structural ambiguities in this compound derivatives, and what software tools are recommended for refinement?

Methodological Answer:

X-ray crystallography is critical for resolving bond angles , torsional conformations , and packing interactions . For example, the crystal structure of a related compound, 2-acetyl-5-methoxyphenyl 2-(6-methoxynaphthalen-2-yl) propanoate, revealed π-π stacking between aromatic rings and hydrogen-bonding networks involving methoxy groups .

Tools and Workflow:

- SHELX Suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography due to its robustness in handling high-resolution data and twinning .

- Crystallographic Criteria :

- R-factor (< 5% for high-quality data).

- Displacement parameters to validate thermal motion models.

Basic Question: What analytical techniques are essential for characterizing the purity and stability of this compound under varying storage conditions?

Methodological Answer:

- High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) quantifies purity (>98% for research-grade samples) and detects degradation products .

- Differential Scanning Calorimetry (DSC) assesses thermal stability, with melting point consistency (e.g., ±1°C deviation) indicating sample integrity .

- Accelerated Stability Testing (40°C/75% RH for 6 months) evaluates hydrolytic degradation, particularly of the ester and acetyl groups .

Advanced Question: How can researchers address contradictions in biological activity data for this compound, such as divergent antioxidant vs. pro-oxidant effects?

Methodological Answer:

Contradictions may arise from concentration-dependent effects or assay-specific interactions . A systematic approach includes:

Dose-Response Curves to identify thresholds for antioxidant/pro-oxidant switching (e.g., using DPPH or ABTS assays ) .

Cellular vs. Cell-Free Systems : Compare results in isolated biochemical assays (e.g., radical scavenging) versus cell-based models (e.g., ROS detection in cancer lines) .

Redox Profiling : Use EPR spectroscopy to detect free radical intermediates under varying pH and oxygen levels .

Basic Question: What are the key functional groups in this compound, and how do they influence reactivity in cross-coupling reactions?